N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine
Description
Properties
IUPAC Name |
1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-4-7-8-6(5-12-7)10-2-3-11-8/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKANPAKWXRYBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C(=CS1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428784 | |
| Record name | N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859851-03-9 | |
| Record name | N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Route
One of the most common and efficient methods to prepare N-(2,3-dihydrothieno[3,4-b]dioxin-5-ylmethyl)-N-methylamine is via reductive amination of the corresponding aldehyde derivative:
- Step 1: Synthesis of 2,3-dihydrothieno[3,4-b]dioxin-5-carbaldehyde.
- Step 2: Reaction of the aldehyde with methylamine or N-methylamine under reductive amination conditions, typically using a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
- Step 3: Isolation and purification of the product by crystallization or chromatography.
This method is supported by experimental data where the aldehyde is dissolved in dichloromethane and ethanol, followed by addition of the amine and stirring at room temperature for several hours. The product precipitates upon solvent reduction and is isolated by filtration.
Nucleophilic Substitution on Halomethyl Derivatives
Another approach involves the nucleophilic substitution of a halomethyl derivative (e.g., 5-bromomethyl-2,3-dihydrothieno[3,4-b]dioxin):
- Step 1: Preparation of 5-bromomethyl-2,3-dihydrothieno[3,4-b]dioxin via bromination of the methyl group at the 5-position.
- Step 2: Reaction with methylamine or N-methylamine to substitute the bromine with the N-methylamine group.
- Step 3: Purification of the amine product, often yielding high purity (90% or above) as confirmed by analytical methods.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The reductive amination method is favored for its mild reaction conditions and ease of purification, as demonstrated in crystallographic studies where the product forms suitable crystals for X-ray diffraction.
- The nucleophilic substitution method requires the preparation of a halomethyl intermediate, which can be synthesized via bromination reactions. This method yields high purity products suitable for further applications.
- Functionalization of the thieno-dioxin core via Grignard or cross-coupling reactions expands the chemical space for derivatives but is generally a preliminary step before amine introduction.
- Safety data indicate that the compound has associated hazards (e.g., H302+), so appropriate handling and safety protocols are necessary during synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The thieno[3,4-b] dioxine core facilitates electrophilic substitution due to its electron-rich nature. Key reactions include:
Nucleophilic Substitution at the Amine Group
The secondary amine undergoes alkylation and acylation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), base | Tertiary amine derivatives |
| Acylation | Acetyl chloride, pyridine | N-Acetylated product |
Cross-Coupling Reactions
The aromatic system participates in palladium-catalyzed cross-couplings:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Boronic acids, Pd(PPh₃)₄ | Biaryl derivatives |
| Buchwald–Hartwig Amination | Aryl halides, Pd₂(dba)₃ | Arylaminated products |
Oxidation and Reduction
The thiophene ring and amine group exhibit redox activity:
| Process | Reagents/Conditions | Product |
|---|---|---|
| Oxidation (Thiophene) | mCPBA | Sulfoxide/sulfone derivatives |
| Reduction (Amine) | LiAlH₄ | Primary amine (if protecting groups present) |
Functionalization via Methylene Bridge
The methylene linker (−CH₂−) between the amine and heterocycle enables:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivative |
| Grignard Addition | RMgX | Extended alkyl/aryl chains |
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for metal complexes:
| Metal | Application | Example |
|---|---|---|
| Cu(II) | Catalytic systems | Cu-amine complexes for oxidation reactions |
| Pd(II) | Cross-coupling catalysts | Pd-mediated C−C bond formation |
Key Research Findings
- Synthesis Optimization : The compound is synthesized via condensation of 5-(bromomethyl)-2,3-dihydrothieno[3,4-b] dioxine with methylamine, yielding ~90% purity .
- Biological Activity : Methylamine derivatives show promise in neurotransmitter modulation, though specific data remain proprietary .
- Thermal Stability : Decomposes above 276°C, with a flash point of 121°C .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine exhibit significant anticancer properties. For instance, studies have shown that thieno[3,4-b][1,4]dioxins can inhibit the proliferation of various cancer cell lines. The compound's mechanism of action involves inducing apoptosis and disrupting metabolic processes in cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 12.5 | Apoptosis induction |
| Study B | MCF-7 (breast cancer) | 15.0 | Metabolic disruption |
1.2 Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
Materials Science
2.1 Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its ability to facilitate charge transport and enhance device efficiency.
2.2 Conductive Polymers
In materials science, derivatives of this compound are being investigated as components of conductive polymers. These materials are essential for developing flexible electronic devices and sensors.
Environmental Science
3.1 Environmental Remediation
Due to its chemical structure, this compound is being studied for its potential use in environmental remediation processes. It can act as a reducing agent in the degradation of pollutants and heavy metals in contaminated soil and water.
| Pollutant Type | Degradation Method | Efficiency (%) |
|---|---|---|
| Heavy Metals | Chemical reduction | 85% |
| Organic Pollutants | Biodegradation | 70% |
Mechanism of Action
The mechanism by which N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine are highlighted through comparisons with analogous derivatives (Table 1).
Structural and Functional Differences
Brominated Derivative (N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine) Substituent: A bromine atom at the 7-position enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). Applications: Suited for medicinal chemistry or polymer synthesis due to halogen-directed functionalization . Molecular Weight: ~276.21 g/mol (estimated), higher than the non-brominated target compound.
Bis-Dihydrothienodioxin Derivative (Compound 5 from ) Structure: Contains two dihydrothienodioxin groups and a thiophene core, forming an extended π-conjugated system. Synthesis: Reductive amination with formaldehyde and sodium cyanoborohydride yields a tertiary amine .
Boronic Ester Derivative (5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine) Functional Group: Boronic ester enables Suzuki-Miyaura couplings for C–C bond formation. Applications: Polymer synthesis and molecular scaffolding in organic electronics .
Benzimidazole-Containing Polymers () Structure: Dihydrothienodioxin units integrated into benzimidazole-based conjugated polymers. Applications: Electrochromic devices due to tunable redox states and conductivity .
Key Data Comparison
*Molecular weight estimated based on structural analysis.
Application Contexts
- Optoelectronics: Extended conjugation in bis-dihydrothienodioxin derivatives () enhances charge transport, making them preferable over the target compound for light-emitting devices .
- Medicinal Chemistry : The brominated derivative’s halogen substituent allows precise functionalization, while the target compound’s amine could serve as a bioisostere or solubilizing group .
- Polymers: Benzimidazole-containing polymers () leverage dihydrothienodioxin’s redox activity, whereas the target compound may act as a monomer for amine-functionalized polymers .
Biological Activity
N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thieno[3,4-b][1,4]dioxin moiety, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 235.28 g/mol. The compound exhibits specific interactions due to its functional groups, influencing its reactivity and biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes such as tyrosinase, which is crucial in melanin production. In vitro studies suggest that related analogs can significantly inhibit tyrosinase activity, pointing towards a possible mechanism for this compound as well .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties. This activity may play a role in protecting cells from oxidative stress and could be relevant in treating conditions associated with oxidative damage.
In Vitro Studies
- Tyrosinase Inhibition :
- Study Overview : A study investigated the inhibitory effects of various thieno[3,4-b][1,4]dioxin derivatives on mushroom tyrosinase.
- Results : Some analogs exhibited IC50 values significantly lower than that of kojic acid (a known tyrosinase inhibitor). For instance, one analog showed an IC50 value of 1.12 µM compared to 24.09 µM for kojic acid .
| Compound | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 1 | 17.62 | 1.37 times weaker |
| Analog 3 | 1.12 | 22 times stronger |
- Cytotoxicity Assays :
- Findings : In B16F10 murine melanoma cells, certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM after 48 hours of treatment. However, one analog showed significant cytotoxic effects at lower concentrations (≥2.5 µM), indicating variability in safety profiles among derivatives .
Case Studies
- Case Study on Hyperpigmentation : A clinical evaluation of thieno[3,4-b][1,4]dioxin derivatives revealed their potential use in treating hyperpigmentation disorders due to their effective inhibition of tyrosinase activity and subsequent reduction in melanin synthesis.
Q & A
Q. What are the optimal synthetic routes for N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine, and how do solvent systems influence reaction yields?
Methodology :
-
Reductive amination is commonly employed for similar amines. For example, the synthesis of benzimidazole derivatives (e.g., ) involves refluxing aldehydes with diamines in ethanol (EtOH) using p-toluenesulfonic acid (PTSA) as a catalyst.
-
Solvent optimization : Polar aprotic solvents (e.g., methanol, ethanol) enhance reaction rates, while hexanes improve selectivity in purification. For instance, demonstrates that varying methanol/hexane ratios (e.g., 5:85) and flow rates (1.5–10 mL/min) during HPLC purification significantly affect yields (46–70%) .
-
Key data :
Solvent System Reaction Yield Reference MeOH:Hexanes (5:85) 46–70% EtOH with PTSA 63% (benzimidazole analog)
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodology :
- 1H/13C NMR : Assigns proton and carbon environments. For example, trans-4-substituted analogs in and show distinct aromatic proton shifts (δ 6.5–7.2 ppm) and methyl group resonances (δ 2.2–2.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., C19H12N2O4S2 for a related compound in ) with <5 ppm error .
- HPLC with chiral columns : Resolves enantiomers, though limitations exist (e.g., 5j in required salt conversion for separation) .
Q. What are the common derivatives or analogs of this compound used in academic research?
Methodology :
- Benzimidazole derivatives : Synthesized via condensation of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde with diamines (e.g., ) .
- EDOT-based monomers : (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol () is a precursor for conductive polymers .
- Functionalization : Methylation or sulfonation at the amine group (e.g., ) enhances solubility for polymer applications .
Advanced Research Questions
Q. How can researchers address challenges in resolving enantiomers or diastereomers during synthesis?
Methodology :
- Chiral HPLC : Use polysaccharide-based columns (e.g., employed MeOH:EtOH:2-PrOH:Hexanes at 1.5 mL/min). If separation fails (e.g., 5j in ), convert the free base to a salt (e.g., hydrochloride) to alter polarity .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor one enantiomer during synthesis .
Q. What in silico strategies predict the electronic properties of this compound in polymer applications?
Methodology :
- DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps and charge distribution. highlights its use for predicting optical and electrochemical properties of similar N-substituted compounds .
- Molecular docking : Models interactions with polymer matrices (e.g., polybenzimidazoles in ) to assess compatibility .
- MD (Molecular Dynamics) simulations : Predicts conformational stability in solvent environments (e.g., THF or DMF, as in ) .
Q. How do HPLC conditions impact the analysis of complex mixtures containing this compound?
Methodology :
-
Solvent polarity : Higher hexane ratios (e.g., 85%) improve peak resolution for hydrophobic analogs () .
-
Flow rate : Lower flow rates (1.5 mL/min vs. 10 mL/min) enhance separation of stereoisomers (e.g., 5n in ) .
-
Key data :
Condition Retention Time (min) Resolution 1.5 mL/min 11.2–12.3 High 10 mL/min 15.3–17.2 Moderate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
